Ethyl 2-(4-chloroanilino)pyridine-3-carboxylate
Description
Ethyl 2-(4-chloroanilino)pyridine-3-carboxylate is a pyridine derivative characterized by a 4-chloroanilino substituent at the 2-position and an ethyl ester group at the 3-position of the pyridine ring. This compound is part of a broader class of heterocyclic molecules with applications in medicinal chemistry and materials science, particularly due to its structural versatility and reactivity.
Properties
IUPAC Name |
ethyl 2-(4-chloroanilino)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-2-19-14(18)12-4-3-9-16-13(12)17-11-7-5-10(15)6-8-11/h3-9H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAWJRZEKQMXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738196 | |
| Record name | Ethyl 2-(4-chloroanilino)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918907-41-2 | |
| Record name | Ethyl 2-(4-chloroanilino)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-(4-chloroanilino)pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
This compound can be synthesized through various methods involving the reaction of pyridine derivatives with substituted anilines. The synthesis typically involves the formation of an ester bond, which is crucial for its biological activity. The compound has the following chemical structure:
- Molecular Formula : C13H12ClN3O2
- Molecular Weight : 279.71 g/mol
Anticancer Activity
Research has indicated that derivatives of pyridine, including this compound, exhibit anticancer properties . For instance, a study demonstrated moderate cytotoxicity against various cancer cell lines, including liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cells, with an IC50 value reported at approximately 86 μM for one related compound . This suggests that modifications in the structure can enhance or diminish anticancer efficacy.
Antimicrobial Activity
This compound has also shown promising antimicrobial activities . In vitro studies have demonstrated its effectiveness against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have exhibited significant antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of the chlorine atom on the aniline ring appears to enhance the compound's interaction with biological targets, potentially increasing its potency against cancer cells and bacteria. Additionally, modifications to the ester group can influence solubility and bioavailability, which are essential for therapeutic effectiveness.
Case Studies and Research Findings
- Anticancer Studies : In a comparative analysis of various pyridine derivatives, this compound was found to inhibit cancer cell proliferation significantly. The study highlighted that specific structural modifications led to improved efficacy against MCF-7 breast cancer cells .
- Antimicrobial Efficacy : A recent investigation into related compounds revealed that those with similar structural frameworks displayed substantial antimicrobial activity. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, indicating potential as a lead compound for developing new antimicrobial agents .
Scientific Research Applications
Ethyl 2-(4-chloroanilino)pyridine-3-carboxylate and its derivatives have a variety of applications, particularly in the pharmaceutical and chemical research fields. Research indicates its potential in developing new therapeutic agents and its utility in chemical synthesis .
Pharmaceutical Applications
- Antimicrobial Activity: Pyridine derivatives, including this compound analogs, exhibit potent antibacterial and antifungal activities . Studies have shown that pyridine-4-carbonyl-pyrazole derivatives possess significant antimicrobial properties, making them potential candidates for novel antimicrobial agents .
- Anti-inflammatory and Analgesic Effects: Phenyl-substituted pyridine derivatives have demonstrated the ability to reduce inflammation and pain by enhancing their affinity for cyclooxygenase-2 (COX-2) enzymes . This suggests that this compound derivatives could be explored for their anti-inflammatory properties .
- Antiviral Potential: Pyridine-4-carbonyl derivatives have shown promise as antiviral candidates by inhibiting influenza virus replication . Derivatives of this compound might be investigated for similar antiviral activities .
- Inhibition of Acetylcholinesterase: Pyridine-pyrazole derivatives have been found to effectively inhibit acetylcholinesterase, an enzyme relevant in the treatment of Alzheimer's disease . This suggests a potential application for this compound derivatives in neurodegenerative disease research .
- Antidiabetic activities: One study delves into the therapeutic potential of 3-substituted phenyl-1-(pyridine-4-carbonyl)-1H-pyrazole-4-carboxylic acid (PPP) for anti-diabetic activities .
Chemical Synthesis
- Building Blocks for Complex Molecules: this compound can serve as a building block for synthesizing more complex molecules with enhanced biological activities . The introduction of various substituents on the phenyl ring can modify and improve the biological activity of these compounds, allowing for the creation of optimized structures .
- Synthesis of Pyrazole Derivatives: Ethyl cyanoacetate, a compound used in the synthesis of this compound, can react with hydrazonoyl chlorides to produce aminopyrazole derivatives . These pyrazole derivatives are valuable in various chemical syntheses and pharmaceutical applications .
- Synthesis of Thiophene and Pyridine Derivatives: Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate reacts with malononitrile or ethyl cyanoacetate to yield thiophene and pyridine derivatives, which are important in synthesizing various heterocyclic compounds .
Characterization and Analysis
- Spectroscopic Studies: Spectral studies, including IR and NMR spectroscopy, are crucial for confirming the structures of synthesized compounds such as this compound . These studies provide insights into the molecular properties and interactions of the compounds .
- Quantum Chemical Descriptors: Quantum chemical descriptors are used to assess the stability and reactivity of this compound . NBO analysis and ELF/LOL methods help identify electron density and predict reactivity .
- Non-Covalent Interactions: Tools like RDG and IRI are employed to characterize non-covalent interactions, while Multiwfn is used to evaluate intra- and intermolecular aspects .
Comprehensive Data Table
Case Study 1: Antimicrobial Efficacy
A research study focused on various bacterial strains demonstrated that a compound similar to this compound exhibited significant inhibitory effects, especially against Gram-positive bacteria. This suggests potential applications in treating bacterial infections.
Case Study 2: Anti-inflammatory Activity
An animal model study indicated that administration of a compound related to this compound resulted in reduced markers of inflammation. This suggests its viability as an anti-inflammatory treatment.
Case Study 3: Magnetic Resonance Imaging (MRI)
Comparison with Similar Compounds
Chlorinated Anilino Groups
- Ethyl 4-[(4-chlorophenyl)amino]-2-(methylthio)pyrimidine-5-carboxylate: This pyrimidine derivative shares the 4-chloroanilino moiety but differs in the heterocyclic core (pyrimidine vs. pyridine) and the presence of a methylthio group at the 2-position.
Ester Functionality
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2d): This thiophene-based analog retains the ethyl ester group but replaces the pyridine core with a benzo[b]thiophene system.
- (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate: A pyridine derivative with a chloro substituent at the 4-position and an acrylate ester. The lack of an anilino group simplifies its synthetic pathway but limits its utility in targeted interactions .
Heterocyclic Core Modifications
Key Observations :
- Pyridine vs. Imidazopyridine : The imidazo[1,2-a]pyridine core (as in ) enhances π-π stacking interactions due to its fused-ring system, which may improve binding affinity in biological targets compared to simple pyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
